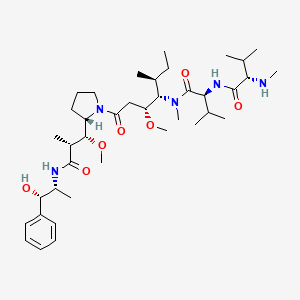

Monomethyl auristatin E

Descripción general

Descripción

La auristatina E monometil es un agente antineoplásico sintético derivado de péptidos encontrados en el molusco marino sin concha Dolabella auricularia. Es un potente fármaco antimitótico que inhibe la división celular al bloquear la polimerización de la tubulina. Debido a su alta toxicidad, la auristatina E monometil no se utiliza como un fármaco independiente, sino que se une a anticuerpos monoclonales para dirigirse específicamente a las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La auristatina E monometil se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de varios aminoácidos y fragmentos peptídicos. El proceso de síntesis incluye los siguientes pasos:

Síntesis de péptidos: El paso inicial implica la síntesis de fragmentos peptídicos utilizando la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento.

Reacciones de acoplamiento: Los fragmentos peptídicos se acoplan luego utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxibenzotriazol (HOBt) para formar la cadena peptídica deseada.

Desprotección y purificación: Los grupos protectores en la cadena peptídica se eliminan utilizando ácido trifluoroacético (TFA), y el producto resultante se purifica utilizando cromatografía líquida de alto rendimiento (HPLC).

Métodos de producción industrial: La producción industrial de auristatina E monometil implica la optimización de las rutas sintéticas para asegurar un alto rendimiento y pureza. El proceso incluye:

Optimización de las condiciones de reacción: Las condiciones de reacción, como la temperatura, el pH y el solvente, se optimizan para maximizar el rendimiento y minimizar la formación de subproductos.

Producción a escala: El proceso de síntesis se amplía utilizando reactores de gran escala y sintetizadores de péptidos automatizados para producir auristatina E monometil en cantidades a granel.

Purificación y control de calidad: El producto final se purifica utilizando técnicas cromatográficas avanzadas y se somete a rigurosas pruebas de control de calidad para garantizar su pureza y potencia

Análisis De Reacciones Químicas

Tipos de reacciones: La auristatina E monometil sufre varias reacciones químicas, que incluyen:

Oxidación: La auristatina E monometil puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄).

Reducción: Las reacciones de reducción pueden ocurrir utilizando agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).

Sustitución: La auristatina E monometil puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄) y otros agentes oxidantes.

Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄) y otros agentes reductores.

Sustitución: Varios nucleófilos y electrófilos en condiciones controladas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de la auristatina E monometil, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Clinical Applications

MMAE's primary application is within ADCs, where it is conjugated to monoclonal antibodies that specifically target cancer cell markers. This targeted approach minimizes damage to healthy cells and enhances therapeutic efficacy. Notable clinical applications include:

- Rituximab-MMAE : This ADC has shown significant anti-tumor effects against non-Hodgkin lymphoma, with studies indicating enhanced efficacy when combined with autophagy activators .

- Telisotuzumab Vedotin : A Phase II study demonstrated the effectiveness of this MMAE-containing ADC in treating c-MET-positive lung cancer .

Novel Drug Delivery Systems

Recent advancements have focused on improving the delivery of MMAE through innovative drug delivery systems:

- Grafted Liposomes : Research has shown that MMAE can be effectively delivered using lipid-based carriers, enhancing selective uptake by prostate tumor cells while sparing normal fibroblasts. This method improves the therapeutic index of MMAE by modulating liposome composition for optimal interaction with tumor cell membranes .

- Light-Activated Prodrug Nanoparticles : These nanoparticles utilize light to activate MMAE, allowing for localized treatment of pancreatic cancer. The combination of photodynamic therapy and chemotherapy has been shown to significantly reduce tumor progression with fewer side effects compared to conventional therapies .

Table 1: Summary of Clinical Studies Involving MMAE

Mecanismo De Acción

La auristatina E monometil ejerce sus efectos inhibiendo la división celular a través del siguiente mecanismo:

Inhibición de la polimerización de tubulina: La auristatina E monometil se une a la tubulina, una proteína esencial para la formación de microtúbulos, e impide su polimerización. Esto interrumpe la formación del huso mitótico, que es crucial para la segregación de cromosomas durante la división celular.

Conjugados de anticuerpo-fármaco (ADC): Cuando se une a anticuerpos monoclonales, la auristatina E monometil se entrega específicamente a las células cancerosas. .

Comparación Con Compuestos Similares

La auristatina E monometil se compara con otros compuestos similares, como:

Auristatina F monometil: Similar a la auristatina E monometil, la auristatina F monometil también es un agente antimitótico que inhibe la polimerización de tubulina. La auristatina F monometil tiene una estructura química diferente y exhibe una menor permeabilidad de membrana y actividad secundaria.

Dolastatina 10: La auristatina E monometil es un análogo sintético de la dolastatina 10, un péptido natural con potente actividad antimitótica. Si bien ambos compuestos comparten mecanismos de acción similares, la auristatina E monometil es más estable y más fácil de sintetizar.

Vinblastina: La vinblastina es otro fármaco antimitótico utilizado en la terapia contra el cáncer.

La auristatina E monometil se destaca por su alta potencia, estabilidad y capacidad de ser entregada específicamente a las células cancerosas a través de conjugados de anticuerpo-fármaco, lo que la convierte en una herramienta valiosa en la investigación y la terapia contra el cáncer.

Actividad Biológica

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent derived from the natural product dolastatin 10, which is isolated from the marine mollusk Dolabella auricularia. MMAE is recognized for its potent antimitotic properties, making it a significant compound in cancer therapy, particularly in the context of antibody-drug conjugates (ADCs). Due to its high toxicity, MMAE cannot be administered as a standalone drug; instead, it is conjugated to monoclonal antibodies that target specific cancer cells.

- Chemical Name : (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide

- Molecular Weight : 717.98 g/mol

- Molecular Formula : C39H67N5O7

- CAS Number : 474645-27-7

- Solubility : Soluble in DMSO up to 20 mM

MMAE functions primarily as an antimitotic agent by inhibiting the polymerization of tubulin, which is essential for cell division. The mechanism involves the following steps:

- Conjugation : MMAE is linked to a monoclonal antibody (mAb) through a stable linker that remains intact in the extracellular environment.

- Targeting : The mAb binds to specific antigens expressed on the surface of cancer cells.

- Internalization : Upon binding, the ADC is internalized into the cancer cell.

- Release and Action : Inside the cell, cathepsins cleave the linker, releasing MMAE, which then disrupts microtubule dynamics and inhibits cell division.

This targeted approach minimizes systemic toxicity while enhancing therapeutic efficacy against tumors.

Biological Activity and Potency

MMAE exhibits exceptional potency compared to traditional chemotherapeutics. It has been reported to be 100 to 1000 times more potent than doxorubicin (Adriamycin) , a commonly used chemotherapeutic agent. This remarkable potency allows MMAE to effectively induce apoptosis in various cancer cell types.

Comparison of Potency

| Compound | Relative Potency |

|---|---|

| This compound (MMAE) | 100 - 1000 times more potent than doxorubicin |

| Doxorubicin (Adriamycin) | Standard reference |

Antibody-drug Conjugates (ADCs)

MMAE has been incorporated into several ADCs targeting various malignancies:

- Brentuximab Vedotin : Targets CD30 in Hodgkin lymphoma and anaplastic large cell lymphoma.

- Glembatumumab Vedotin : Targets GPNMB in aggressive melanoma and breast cancer.

- Polatuzumab Vedotin : Targets CD79b for diffuse large B-cell lymphoma.

Case Study: Efficacy in PreB Acute Lymphoblastic Leukemia (ALL)

A pilot study demonstrated that αCD22 Ab-MMAE significantly improved survival rates in a human patient-derived preB ALL xenograft model. The treatment doubled survival times with no observed adverse events after just three doses, indicating potential for further development as a therapeutic option in preB ALL patients .

Ongoing Research and Trials

Current clinical trials are exploring MMAE's efficacy in various cancers:

Propiedades

Número CAS |

474645-27-7 |

|---|---|

Fórmula molecular |

C39H67N5O7 |

Peso molecular |

718.0 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1 |

Clave InChI |

DASWEROEPLKSEI-ATNZIWGLSA-N |

SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Apariencia |

white solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MMAE peptide monomethyl auristatin E monomethylauristatin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.